

Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the Azepane Ring

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Compound of Interest

Compound Name: 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine

CAS No.: 1154906-24-7

Cat. No.: B584549

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Abstract

The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2] However, its synthesis and functionalization present unique challenges due to unfavorable transannular interactions and entropic factors associated with medium-sized rings.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust strategies for azepane functionalization. We will explore methodologies targeting both the nitrogen atom (N-functionalization) and the carbon skeleton (C-functionalization), with a focus on modern catalytic and chemoenzymatic approaches. Each section includes not only step-by-step protocols but also the underlying mechanistic principles to empower researchers to adapt and innovate.

Introduction: The Significance and Challenge of the Azepane Moiety

Saturated N-heterocycles are privileged structures in drug discovery, and while five- and six-membered rings (pyrrolidines and piperidines) are widespread, the seven-membered azepane remains relatively underexplored.[1][4] This underrepresentation is not due to a lack of potential; approved drugs like the antidiabetic Tolazamide and the antihistamine Azelastine validate the therapeutic value of the azepane core.[2] The conformational flexibility of the

azepane ring allows it to present substituents in a unique three-dimensional space, which can be critical for optimizing biological activity.[2]

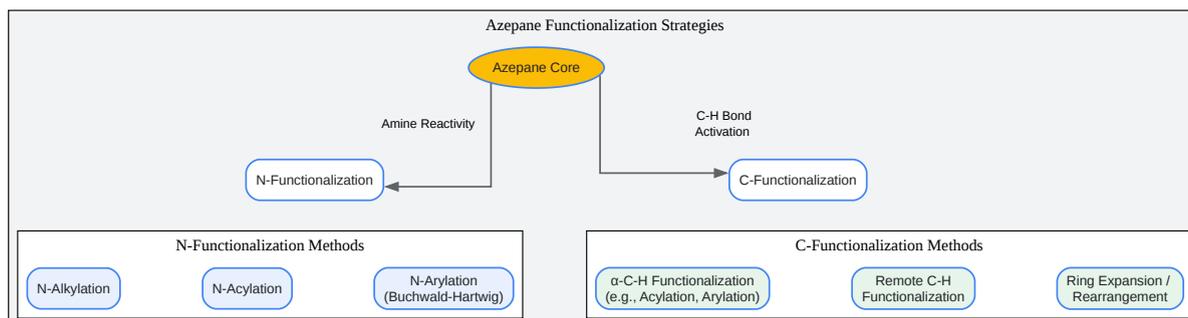
The primary challenge lies in the synthetic accessibility of substituted azepanes. Traditional methods often rely on multi-step sequences, such as ring-closing reactions or Beckmann rearrangements, which can be cumbersome and limit the diversity of achievable structures.[1] [4] Modern organic synthesis has risen to this challenge, developing more direct and efficient functionalization methods. This guide will focus on these contemporary strategies.

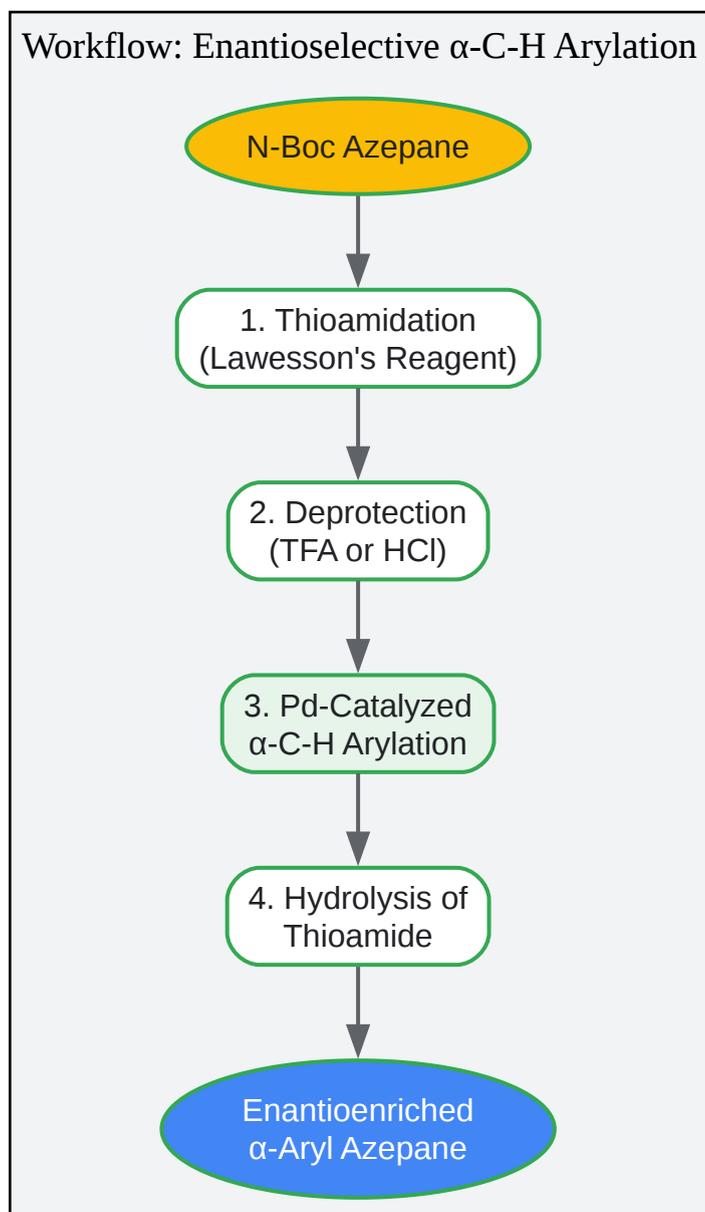
Strategic Approaches to Azepane Functionalization

The functionalization of a pre-existing azepane ring can be broadly categorized into two main strategies: modification at the nitrogen atom and modification at a carbon atom.

- **N-Functionalization:** This is often the most direct approach, leveraging the nucleophilicity and basicity of the secondary amine. Common reactions include alkylation, acylation, arylation, and sulfonylation.
- **C-Functionalization:** This is more challenging but offers a powerful way to build molecular complexity. Key strategies include:
 - **α -C-H Functionalization:** Targeting the C2/C7 positions adjacent to the nitrogen.
 - **Remote C-H Functionalization:** Targeting the C3/C4/C5/C6 positions.
 - **Ring Expansion/Rearrangement:** Modifying smaller rings to form functionalized azepanes.

The choice of strategy depends heavily on the desired substitution pattern and the available starting materials.





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